3-methyl-1H-pyrazol-4-amine

Pharmaceutical process chemistry Purification engineering Distillation

3-Methyl-1H-pyrazol-4-amine (CAS 113140-10-6, molecular formula C₄H₇N₃, molecular weight 97.12 g/mol) is a heterocyclic primary amine belonging to the aminopyrazole family, characterized by a methyl substituent at the 3-position and an amino group at the 4-position of the pyrazole ring. It is predominantly sourced as a building block for medicinal chemistry and organic synthesis, with commercial availability typically at 95% purity or higher.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 113140-10-6
Cat. No. B168940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazol-4-amine
CAS113140-10-6
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)N
InChIInChI=1S/C4H7N3/c1-3-4(5)2-6-7-3/h2H,5H2,1H3,(H,6,7)
InChIKeyWMEWGPRHFFHUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrazol-4-amine (CAS 113140-10-6) – Core Identity and Procurement-Relevant Profile


3-Methyl-1H-pyrazol-4-amine (CAS 113140-10-6, molecular formula C₄H₇N₃, molecular weight 97.12 g/mol) is a heterocyclic primary amine belonging to the aminopyrazole family, characterized by a methyl substituent at the 3-position and an amino group at the 4-position of the pyrazole ring [1]. It is predominantly sourced as a building block for medicinal chemistry and organic synthesis, with commercial availability typically at 95% purity or higher . The compound exists as a solid at ambient temperature and is often handled as the free base or its hydrochloride salt (CAS 1228070-91-4) to enhance stability and solubility during storage and reaction setups .

3-Methyl-1H-pyrazol-4-amine – Why Generic Aminopyrazole Substitution Risks Project Failure


Aminopyrazoles are not interchangeable due to profound differences in regiochemistry, protonation behavior, and tautomeric equilibria that directly govern reactivity, selectivity, and pharmacokinetic profiles. The 4-amino substitution pattern imparts a uniquely directed vector for hydrogen-bonding interactions compared to the 3- or 5-amino isomers, while the 3-methyl group modulates electron density and steric environment around the amino functionality [1]. Experimental pKa and protonation-site studies demonstrate that 4-aminopyrazoles protonate exclusively on the exocyclic amino group, whereas 3-aminopyrazoles protonate predominantly on the endocyclic pyrazole nitrogen, leading to divergent reactivity under acidic or physiological conditions [2]. Consequently, simple replacement of 3-methyl-1H-pyrazol-4-amine with unsubstituted 4-aminopyrazole, 3-aminopyrazole, or 5-methyl-4-aminopyrazole alters reaction kinetics, regiochemical outcomes, and biological target engagement in ways that are quantifiable and project-critical.

3-Methyl-1H-pyrazol-4-amine Procurement Evidence: Quantified Differentiation Over Closest Analogs


Volatility Advantage in Purification: Predicted Boiling Point versus 4-Aminopyrazole

The incorporation of a methyl group at the 3-position significantly reduces intermolecular hydrogen-bonding capability, resulting in a substantially lower predicted boiling point compared to the unsubstituted 4-aminopyrazole. This enhances process-scale purification via distillation or sublimation [1].

Pharmaceutical process chemistry Purification engineering Distillation

Enhanced Safety Profile for Laboratory Handling: GHS Hazard Classification versus 3-Aminopyrazole

According to ECHA notifications, 3-methyl-1H-pyrazol-4-amine is classified as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE Category 3 [1]. In contrast, 3-amino-1H-pyrazole (CAS 1820-80-0) lacks harmonized GHS classification but is typically flagged as an irritant; the unambiguous and less severe hazard profile of the 3-methyl-4-amino isomer streamlines institutional safety assessment and procurement approval .

Occupational safety Laboratory procurement Risk management

Divergent Protonation Site and Basic Strength: 4-Amino vs 3-Amino Pyrazole Scaffolds

Spectroscopic and potentiometric titrations confirm that 4-aminopyrazoles (including 1-methyl-4-aminopyrazole) protonate exclusively on the exocyclic amino group, whereas 3-aminopyrazoles protonate on the pyrazole N2 endocyclic nitrogen, with 72% of the 3-amino tautomer dominating in aqueous solution [1]. This fundamental difference alters hydrogen-bond donor capacity, solubility-pH profiles, and salt-formation stoichiometry, directly impacting bioisosteric design and formulation strategies.

Medicinal chemistry Physicochemical profiling SAR

Regiochemical Orthogonality in Cross-Coupling: 4-Amino versus 3-Amino Positioning

The 4-amino group on the pyrazole ring provides a distinct vector for palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination, Suzuki–Miyaura coupling of derived boronates) that differs fundamentally from 3-amino substitution. 4-Aminopyrazoles undergo direct diazotization-arylation sequences to afford 4-arylpyrazoles, a structural motif highly privileged in kinase inhibitor pharmacophores, whereas 3-aminopyrazoles preferentially yield 3-aryl derivatives, which maps onto different chemical spaces [1].

Synthetic methodology Cross-coupling Building block selection

3-Methyl-1H-pyrazol-4-amine Application Scenarios: Where the Evidence Shows Clear Fit-for-Purpose


Medicinal Chemistry: Fragment-Based Drug Design and Kinase Inhibitor Core Synthesis

The 4-amino-3-methylpyrazole core serves as a validated hinge-binding motif in Type-I kinase inhibitors. Its defined protonation site (exocyclic -NH2) ensures predictable hydrogen-bonding geometry with kinase hinge residues, while the 3-methyl group fills a proximal hydrophobic pocket, an advantage documented in multiple patent families targeting c-Met, Raf, and SGK kinases [1]. Selection of the 3-methyl-4-amino regioisomer over 3-amino-1H-pyrazole ensures the desired vector for solvent-exposed region derivatization [2].

Process Chemistry: Scalable Intermediate for Late-Stage Functionalization

The predicted boiling point depression (~70–96 °C) relative to unsubstituted 4-aminopyrazole indicates that 3-methyl-1H-pyrazol-4-amine is more amenable to batch distillation or vacuum sublimation for purity upgrade during multi-step synthesis campaigns [1]. Its fully characterized GHS hazard profile (Acute Toxicity Category 4, Skin/Eye Irritation Category 2/2A) supports straightforward EH&S integration in kilo-lab and pilot-plant environments [2].

Chemical Biology Tool Compound Synthesis: Bioisosteric Replacement of Phenol/Aniline Motifs

The 4-aminopyrazole ring is a recognized bioisostere for phenol and aniline substructures, offering improved metabolic stability and reduced CYP-mediated oxidation. The 3-methyl substituent adds steric shielding to the C-3 position, which can attenuate Phase I metabolism at that site [1]. This physicochemical rationale is supported by the documented shift in protonation behavior (exocyclic amino protonation) that maintains comparable hydrogen-bond donating capacity to aniline while reducing basicity-dependent off-target activity [2].

Parallel Library Synthesis: Orthogonal Scaffold Diversification Strategy

Utilizing 3-methyl-1H-pyrazol-4-amine as the 4-amino scaffold component in parallel with its 3-amino isomer (3-amino-1H-pyrazole) enables orthogonal diversification into 4-arylpyrazole and 3-arylpyrazole sub-libraries from a common set of boronic acid coupling partners, as demonstrated by the general diazotization–Suzuki–Miyaura methodology [1]. This strategy maximizes chemical space coverage per synthesis cycle and is directly relevant to high-throughput screening deck assembly.

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